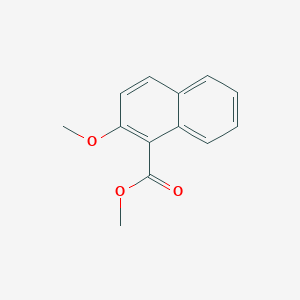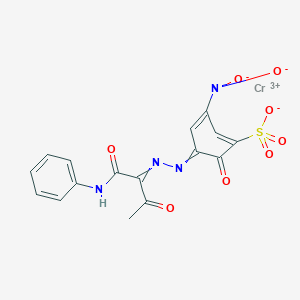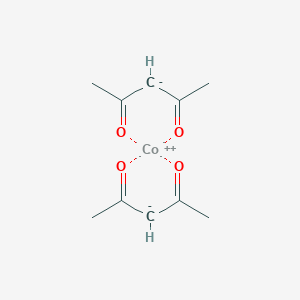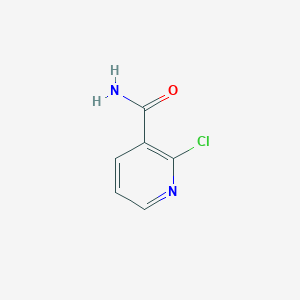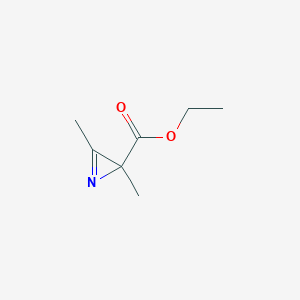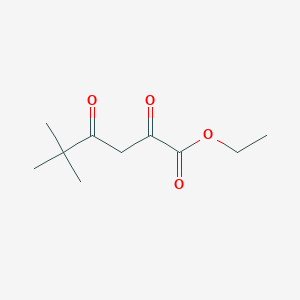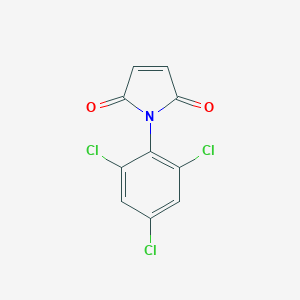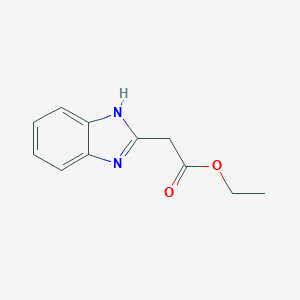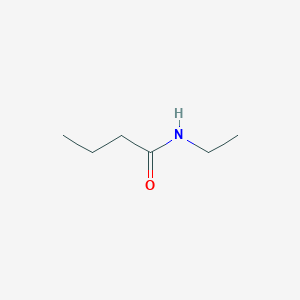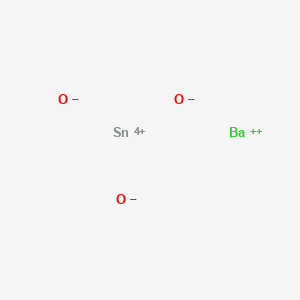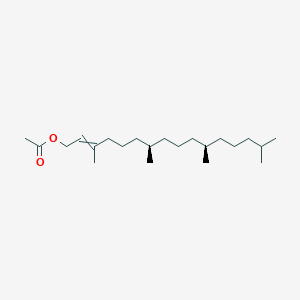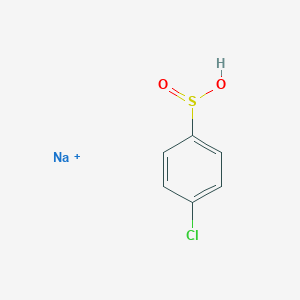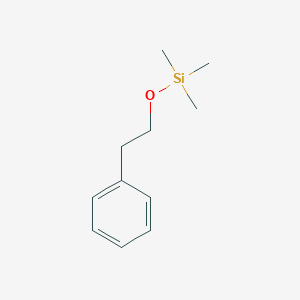
Silane, trimethyl(2-phenylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(2-phenylethoxy)-, also known as PMEO-trimethylsilane, is a chemical compound that is widely used in the field of organic synthesis. It is a colorless and clear liquid that is soluble in most organic solvents. PMEO-trimethylsilane is an important reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
Silane, trimethyl(2-phenylethoxy)-ylsilane acts as a protecting group for alcohols and carboxylic acids by forming a stable silyl ether or ester bond with the functional group. The protecting group can be removed under mild conditions using an acid or fluoride ion source, allowing for the recovery of the original functional group. Silane, trimethyl(2-phenylethoxy)-ylsilane also acts as a reagent in organic synthesis by participating in various reactions, such as nucleophilic substitution, reduction, and oxidation.
Biochemische Und Physiologische Effekte
Silane, trimethyl(2-phenylethoxy)-ylsilane has no known biochemical or physiological effects on humans or animals. However, it is important to handle this compound with caution as it is flammable and can cause irritation to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
Silane, trimethyl(2-phenylethoxy)-ylsilane is a versatile reagent that is widely used in organic synthesis. It has several advantages, including high reactivity, good selectivity, and compatibility with a wide range of functional groups. Silane, trimethyl(2-phenylethoxy)-ylsilane also has several limitations, including its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
Silane, trimethyl(2-phenylethoxy)-ylsilane is an important reagent in organic synthesis, and future research should focus on developing new and efficient synthetic routes for its production. Additionally, the development of new applications for Silane, trimethyl(2-phenylethoxy)-ylsilane in the synthesis of pharmaceuticals, agrochemicals, and polymers should be explored. Future research should also focus on the development of safer and more environmentally friendly methods for handling and disposing of Silane, trimethyl(2-phenylethoxy)-ylsilane.
In conclusion, Silane, trimethyl(2-phenylethoxy)-ylsilane is an important reagent in organic synthesis that has several scientific research applications. It is a versatile compound that is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Silane, trimethyl(2-phenylethoxy)-ylsilane has several advantages and limitations, and future research should focus on developing new synthetic routes and applications for this compound.
Synthesemethoden
Silane, trimethyl(2-phenylethoxy)-ylsilane is primarily synthesized through the reaction of trimethylsilyl chloride with 2-phenylethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions and in an inert atmosphere to prevent the formation of unwanted by-products. The resulting Silane, trimethyl(2-phenylethoxy)-ylsilane is then purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(2-phenylethoxy)-ylsilane is widely used in organic synthesis as a protecting group for alcohols and carboxylic acids. It is also used as a reagent in the synthesis of various organic compounds, including natural products, pharmaceuticals, agrochemicals, and polymers. Silane, trimethyl(2-phenylethoxy)-ylsilane has been used in the synthesis of the anti-cancer drug, Taxol, and the anti-inflammatory drug, Celecoxib. It is also used in the synthesis of various agrochemicals, such as insecticides and herbicides.
Eigenschaften
CAS-Nummer |
14629-58-4 |
|---|---|
Produktname |
Silane, trimethyl(2-phenylethoxy)- |
Molekularformel |
C11H18OSi |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
trimethyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C11H18OSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
ZDEFWWOHFSCODL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCC1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




